4-Chloro-3,5-difluoropyridine hydrochloride
Overview
Description
4-Chloro-3,5-difluoropyridine hydrochloride is a chemical compound with the molecular formula C5H2ClF2N.ClH . It has a molecular weight of 185.99 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2ClF2N.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . It should be stored at temperatures below -10 degrees . and 97% .Scientific Research Applications
Synthesis of Fluorinated Pyridines
4-Chloro-3,5-difluoropyridine hydrochloride plays a significant role in the synthesis of fluorinated pyridines. A study by Boudakian (1981) details the isolation and stabilization of 4-fluoropyridine hydrochloride from fluorodediazoniation of 4-aminopyridine, emphasizing the high yields of corresponding difluoropyridines. This process demonstrates the compound's utility in synthesizing lower fluorinated pyridines, a crucial aspect in chemical research and industry (Boudakian, 1981).
Creation of Structural Manifolds
In the realm of industrial pesticide manufacturing, this compound serves as an intermediate. Schlosser and Bobbio (2002) explored its conversion into various pyridine derivatives, highlighting its adaptability in producing a range of structurally diverse compounds. This adaptability is crucial for generating new chemical entities in pharmaceutical research (Schlosser & Bobbio, 2002).
Optimization of Synthetic Technology
Li Sheng-song (2010) investigated the optimization of synthetic technology for related compounds, using pentachloropyridine as raw material. The study emphasizes the importance of anhydrous fluorination reaction conditions and temperature control, highlighting the compound's role in refining synthetic processes (Li Sheng-song, 2010).
Heterocyclic Polyfluoro-Compounds Synthesis
Research by Banks et al. (1977) on the synthesis of heterocyclic polyfluoro-compounds, including derivatives of this compound, underscores its utility in producing complex fluorine-containing heterocycles. This synthesis is pivotal for advancing research in areas such as materials science and pharmaceuticals (Banks et al., 1977).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
4-chloro-3,5-difluoropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCUHFDJGIOKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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